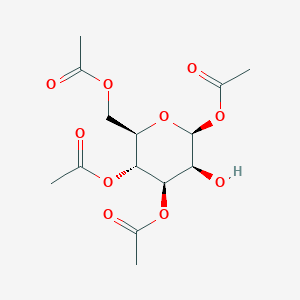

1,3,4,6-Tetra-O-acetyl-beta-d-mannopyranose

概要

説明

1,3,4,6-Tetra-O-acetyl-beta-d-mannopyranose is a derivative of mannose, a simple sugar that is a constituent of many polysaccharides. This compound is often used in organic synthesis and carbohydrate chemistry due to its protective acetyl groups, which make it a valuable intermediate in various chemical reactions .

作用機序

Target of Action

1,3,4,6-Tetra-O-acetyl-beta-d-mannopyranose is primarily used as an intermediate in the preparation of precursors of 2-[18F]fluoro-2-deoxy-D-glucose . The primary targets of these precursors are glucose transporters and hexokinase, which play crucial roles in glucose metabolism .

Mode of Action

The compound, being a mannose derivative, mimics the structure of glucose. It is taken up by cells through glucose transporters. Once inside the cell, it is phosphorylated by hexokinase, a key enzyme in the glycolytic pathway . This results in trapping the compound inside the cell, allowing for its detection in positron emission tomography (PET) scans .

Biochemical Pathways

The compound affects the glucose metabolism pathway. After being taken up by the cell, it is phosphorylated by hexokinase, resulting in its retention within the cell . This alters the normal flow of the glycolytic pathway, leading to an accumulation of the compound that can be detected in PET scans .

Pharmacokinetics

The ADME properties of this compound are largely determined by its structural similarity to glucose. It is readily absorbed and distributed throughout the body due to its ability to be transported via glucose transporters . The compound is metabolized in cells by hexokinase .

Result of Action

The primary result of the action of this compound is its accumulation in cells, which can be detected using PET scans . This allows for the visualization of glucose metabolism in different tissues, aiding in the diagnosis and monitoring of various diseases, including cancer .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other glucose analogs can compete with the compound for uptake by glucose transporters, potentially affecting its efficacy . Additionally, the compound’s stability may be affected by factors such as pH and temperature .

準備方法

Synthetic Routes and Reaction Conditions

1,3,4,6-Tetra-O-acetyl-beta-d-mannopyranose can be synthesized through the acetylation of mannose. The process typically involves the reaction of mannose with acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually include maintaining the reaction mixture at a low temperature to prevent decomposition and ensure high yield .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistency and purity of the product .

化学反応の分析

Types of Reactions

1,3,4,6-Tetra-O-acetyl-beta-d-mannopyranose undergoes various chemical reactions, including:

Hydrolysis: The acetyl groups can be hydrolyzed to yield mannose.

Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Typically performed using acidic or basic conditions.

Substitution: Common reagents include nucleophiles such as amines or alcohols.

Major Products

Hydrolysis: Produces mannose.

Substitution: Yields various mannose derivatives depending on the substituent introduced.

科学的研究の応用

1,3,4,6-Tetra-O-acetyl-beta-d-mannopyranose has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex carbohydrates and glycosides.

Biology: Employed in the study of carbohydrate metabolism and enzyme interactions.

Industry: Utilized in the production of various glycosylated products.

類似化合物との比較

Similar Compounds

1,3,4,6-Tetra-O-acetyl-beta-d-glucopyranose: Similar in structure but derived from glucose.

1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-beta-d-glucopyranose: Contains an amino group, making it useful in different biochemical applications.

Uniqueness

1,3,4,6-Tetra-O-acetyl-beta-d-mannopyranose is unique due to its specific acetylation pattern and its derivation from mannose. This makes it particularly valuable in the synthesis of mannose-containing oligosaccharides and glycoconjugates .

生物活性

1,3,4,6-Tetra-O-acetyl-beta-D-mannopyranose is an acetylated derivative of D-mannose, a monosaccharide that plays a crucial role in various biological processes. This compound is notable for its applications in biochemical research and potential therapeutic uses. Its biological activities stem from its structural properties and interactions with enzymes and receptors.

This compound is synthesized through the acetylation of D-mannose. The structure features four acetyl groups attached to the hydroxyl groups of the mannopyranose ring, enhancing its stability and solubility in organic solvents. This modification allows it to act as a substrate in various enzymatic reactions.

Enzyme Interaction

This compound has been utilized as a substrate in studies investigating enzyme activity. For instance:

- Peroxidase Activity : It serves as a substrate for peroxidase detection assays, where its oxidation can be measured spectrophotometrically. This property is essential for developing diagnostic tools in clinical biochemistry .

- Glycosylation Studies : In proteomics, this compound is used to study glycosylation patterns of proteins, which are critical for understanding cellular functions and disease mechanisms.

Antiproliferative Effects

Research indicates that derivatives of this compound exhibit antiproliferative activity against various cancer cell lines. For example:

- A study on oxazole-steroid glycoconjugates synthesized using this compound demonstrated significant inhibition of cancer cell proliferation . The mechanism appears to involve disruption of glycan-mediated signaling pathways essential for tumor growth.

Case Study 1: Glycosylation and Cancer Research

In a recent study published in the Indian Journal of Nuclear Medicine, researchers utilized this compound to explore its role in glycosylation processes linked to cancer cell behavior. The findings suggested that modifications in glycan structures could influence tumor aggressiveness and response to therapy .

Case Study 2: Enzymatic Assays

A practical application involved using this compound in enzymatic assays to measure peroxidase activity. The results indicated that varying concentrations of this compound affected the enzyme kinetics significantly, providing insights into enzyme regulation mechanisms .

Data Table: Biological Activities Summary

特性

IUPAC Name |

[(2R,3R,4R,5S,6S)-3,4,6-triacetyloxy-5-hydroxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O10/c1-6(15)20-5-10-12(21-7(2)16)13(22-8(3)17)11(19)14(24-10)23-9(4)18/h10-14,19H,5H2,1-4H3/t10-,11+,12-,13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHBHJRVMGYVXKK-XVIXHAIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)O)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)OC(=O)C)O)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80428485 | |

| Record name | 1,3,4,6-Tetra-O-acetyl-beta-d-mannopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18968-05-3 | |

| Record name | β-D-Mannopyranose, 1,3,4,6-tetraacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18968-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,4,6-Tetra-O-acetyl-beta-d-mannopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | β-D-Mannopyranose, 1,3,4,6-tetraacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 1,3,4,6-Tetra-O-acetyl-beta-d-mannopyranose in the synthesis of p-nitrophenyl 2-O-alpha-D-mannopyranosyl-alpha-D-mannopyranoside?

A1: this compound serves as a glycosyl acceptor in the synthesis of p-nitrophenyl 2-O-alpha-D-mannopyranosyl-alpha-D-mannopyranoside []. It reacts with tetra-O-acetyl-alpha-D-mannopyranosyl bromide, acting as the glycosyl donor, to form the desired disaccharide octaacetate. This reaction is a key step in synthesizing the final p-nitrophenyl mannobioside.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。